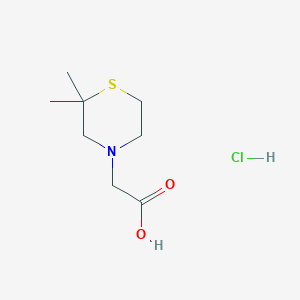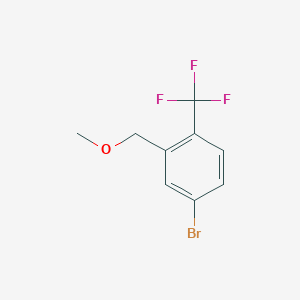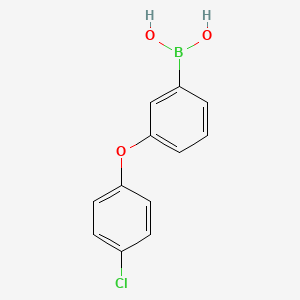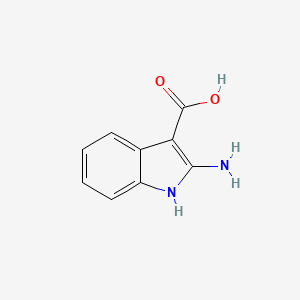![molecular formula C15H23NO B15315918 1-{1-[4-(Diethylamino)phenyl]cyclopropyl}ethan-1-ol CAS No. 1443354-29-7](/img/structure/B15315918.png)
1-{1-[4-(Diethylamino)phenyl]cyclopropyl}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[4-(Diethylamino)phenyl]cyclopropyl}ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to a phenyl ring substituted with a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[4-(Diethylamino)phenyl]cyclopropyl}ethan-1-ol typically involves the reaction of 4-(diethylamino)benzaldehyde with cyclopropylmethyl ketone under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by reduction to yield the desired product. Common reagents used in this synthesis include sodium borohydride (NaBH4) as the reducing agent and ethanol as the solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-{1-[4-(Diethylamino)phenyl]cyclopropyl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of 1-{1-[4-(Diethylamino)phenyl]cyclopropyl}ethanone.
Reduction: Formation of 1-{1-[4-(Diethylamino)phenyl]cyclopropyl}ethane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-{1-[4-(Diethylamino)phenyl]cyclopropyl}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{1-[4-(Diethylamino)phenyl]cyclopropyl}ethan-1-ol involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, potentially modulating their activity. The cyclopropyl group may contribute to the compound’s stability and binding affinity. Pathways involved in its mechanism of action include receptor binding and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 1-{1-[4-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol
- 1-{1-[4-(Diethylamino)phenyl]cyclopropyl}propan-1-ol
- 1-{1-[4-(Diethylamino)phenyl]cyclopropyl}butan-1-ol
Uniqueness
1-{1-[4-(Diethylamino)phenyl]cyclopropyl}ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, while the diethylamino group provides potential for biological activity.
Properties
CAS No. |
1443354-29-7 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
1-[1-[4-(diethylamino)phenyl]cyclopropyl]ethanol |
InChI |
InChI=1S/C15H23NO/c1-4-16(5-2)14-8-6-13(7-9-14)15(10-11-15)12(3)17/h6-9,12,17H,4-5,10-11H2,1-3H3 |
InChI Key |
BMKUVFNDRGVNCU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2(CC2)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B15315851.png)
![2-[2-(Propan-2-yloxy)phenyl]propan-2-amine](/img/structure/B15315859.png)




![4-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15315887.png)
![2-{1-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15315891.png)

![(3R,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione](/img/structure/B15315904.png)
![(2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanamine](/img/structure/B15315906.png)


